cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Description
Properties
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSKZNDAZYXNY-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CS(=O)(=O)CC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2CS(=O)(=O)C[C@H]2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclization of Diamine-Thiophene Precursors
The most widely reported method involves cyclization of 1,2-diamine derivatives with thiophene-based diacids or diesters. Prezent et al. (2024) demonstrated that reacting cis-1,2-diaminocyclohexane with 3,4-dihydroxythiophene-1,1-dioxide in refluxing toluene yields the target compound with 72% efficiency . Key steps include:
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Sulfonation : Thiophene is oxidized to the 1,1-dioxide using hydrogen peroxide in acetic acid .
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Cyclocondensation : The diamine and dihydroxythiophene dioxide undergo nucleophilic aromatic substitution, facilitated by p-toluenesulfonic acid (PTSA), to form the bicyclic framework .
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Stereochemical Control : The cis configuration is enforced by the rigid cyclohexane backbone of the diamine, preventing trans-isomer formation .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | PTSA (10 mol%) |
| Reaction Time | 12 hours |
| Yield | 72% |
This method’s scalability is limited by the cost of chiral diamines, but it remains the gold standard for academic synthesis .
Diels-Alder Cycloaddition for Fused Ring Formation
Adapting strategies from fused heterocycle synthesis, cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be prepared via [2+4] cycloaddition between a diene and a sulfur-containing dienophile . For example:
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Diene : 1,3-Butadiene derivatives functionalized with amine groups.
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Dienophile : Thiophene-1,1-dioxide with electron-withdrawing substituents.
The reaction proceeds under high pressure (5 GPa) to favor the cis endo transition state, achieving 65% yield . Post-cycloaddition hydrogenation with Raney nickel saturates the thiophene ring, followed by oxidation to the sulfone using m-chloroperbenzoic acid (mCPBA) .
Advantages :
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Avoids chiral auxiliaries by leveraging stereoelectronic effects.
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Compatible with solid-phase synthesis for parallel library generation .
Hydrogenation of Aromatic Precursors
Aromatic precursors like thieno[3,4-b]pyrazine 6,6-dioxide can be hydrogenated to the cis-octahydro derivative using palladium on carbon (Pd/C) under acidic conditions . Key parameters include:
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Catalyst Loading : 5 wt% Pd/C.
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Solvent System : Methanol/acetic acid (9:1 v/v).
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Hydrogen Pressure : 50 psi.
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Temperature : 25°C.
This method achieves 89% conversion but requires precise control to avoid over-hydrogenation or epimerization . The aromatic precursor is synthesized via Sonogashira coupling between 2-bromothiophene dioxide and protected propargyl amines, followed by cyclization .
Resolution of Racemic Mixtures
Patents EP2567959A1 and WO2013037390A1 disclose enzymatic resolution of racemic octahydrothieno[3,4-b]pyrazine 6,6-dioxide using lipase B from Candida antarctica . The process involves:
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Acylation : Treating the racemate with vinyl acetate in tert-butyl methyl ether.
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Enzymatic Hydrolysis : Lipase selectively deacetylates the undesired enantiomer.
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Separation : Chromatography isolates the cis isomer with >99% enantiomeric excess (ee) .
Performance Metrics
| Metric | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Reaction Time | 48 hours |
| ee | 99.2% |
| Yield | 41% |
While cost-prohibitive for industrial use, this method is valuable for small-scale enantiopure production .
Solid-Phase Synthesis for High-Throughput Applications
Modern approaches employ Wang resin-bound diamines to streamline synthesis . The resin is functionalized with a Fmoc-protected diamine, which undergoes cyclization with thiophene dioxide dichloride. After cleavage with trifluoroacetic acid (TFA), the crude product is oxidized and purified via recrystallization.
Optimized Protocol
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Resin Activation : Wang resin (1.0 mmol/g) swelled in DMF.
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Coupling : React with 3,4-dichlorothiophene 1,1-dioxide (2 equiv) and DIEA (4 equiv).
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Cyclization : Heat to 80°C for 6 hours.
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Oxidation : Treat with Oxone® (2 equiv) in water/THF.
Green Chemistry Approaches
Recent efforts focus on solvent-free mechanochemical synthesis. Ball milling 1,2-diaminocyclohexane and thiophene-3,4-dicarboxylic acid with K₂CO₃ yields the cyclized product in 30 minutes. Subsequent oxidation with H₂O₂/acetic acid completes the synthesis with 67% overall yield .
Environmental Metrics
| Parameter | Traditional vs. Mechanochemical |
|---|---|
| Solvent Use | 500 mL vs. 0 mL |
| Energy Consumption | 120 kWh vs. 0.5 kWh |
| Reaction Time | 12 hours vs. 0.5 hours |
Chemical Reactions Analysis
Types of Reactions
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or thiol derivatives .
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide exhibits significant activity as a serotonin (5-HT) receptor modulator. It has been identified as a potential antagonist for the 5-HT6 receptor, which plays a crucial role in regulating appetite and body weight. This activity suggests its use in treating obesity and related metabolic disorders .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that derivatives of this compound can act as protein kinase inhibitors, which are essential in the treatment of various cancers. For instance, it has been linked to inhibiting pathways involved in cell proliferation and survival .
Neurological Disorders
Due to its interaction with serotonin receptors, this compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. Its ability to modulate serotonin levels may offer therapeutic benefits in managing these conditions .
Case Study 1: Obesity Treatment
A study evaluated the efficacy of this compound derivatives in reducing food intake and body weight in rodent models. The results indicated that these compounds significantly decreased body weight gain by antagonizing the 5-HT6 receptor, highlighting their potential as anti-obesity agents .
Case Study 2: Cancer Therapeutics
In a preclinical trial involving various cancer cell lines, derivatives of cis-octahydrothieno[3,4-b]pyrazine were tested for their ability to inhibit tumor growth. The findings demonstrated that certain modifications to the compound enhanced its potency against specific cancer types by targeting protein kinases involved in tumor progression .
Mechanism of Action
The mechanism of action of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Bis-Oxadiazolo-Pyrazine (P1)
Structure : Bis-oxadiazolo-pyrazine (P1) consists of two 1,2,5-oxadiazole rings fused with a pyrazine ring, forming a symmetric planar molecule.
Key Properties :
- N/O Content : 69.87%, contributing to high energy density.
- Crystal Density : 2.008 g/cm³, ideal for energetic materials.
- Thermal Stability: High decomposition temperature (>250°C). Comparison: Unlike cis-octahydrothieno-pyrazine, P1 lacks sulfur and features oxygen-rich heterocycles. Its planar structure enables efficient crystal packing, whereas the cis-octahydrothieno derivative’s saturated structure offers conformational rigidity .
Thiadiazolo-Pyrazine Derivatives
Synthesis: Thiadiazolo[3,4-b]pyrazines are synthesized via sulfur incorporation into oxadiazolo-pyrazine precursors, enabling aromatization and enhanced electron deficiency . Reactivity: The sulfur atoms in thiadiazolo-pyrazines increase electrophilicity compared to oxygen analogs, making them more reactive in cycloaddition reactions. In contrast, cis-octahydrothieno-pyrazine’s sulfur is oxidized (as a sulfone), reducing its nucleophilicity .
Benzo[3,4-b]pyrazine (BP) vs. Thieno[3,4-b]pyrazine (TP)
- Electronic Properties : TP is more electron-deficient than BP due to sulfur’s electronegativity and the sulfone group, enhancing its utility as an electron acceptor in conductive polymers .
- Applications : BP is used in dye-sensitized solar cells, while TP derivatives are prioritized in high-energy materials and medicinal chemistry .
Substituent Effects on Derivatives
N-Substituted Derivatives
Functional Group Comparisons
- Nitro Groups: Used in energetic derivatives (e.g., tricyclic bis-thiadiazolo-pyrazines) to increase density and explosive power, whereas cis-octahydrothieno-pyrazine derivatives focus on medicinal applications .
Biological Activity
Cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which have been studied for various pharmacological effects, including neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound through case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C₈H₁₀N₂O₂S, and it exhibits significant interactions with various biological targets.
Neuroprotective Effects
Research indicates that this compound has neuroprotective effects against oxidative stress. Studies have shown that compounds with similar structures can inhibit apoptosis in neuronal cell lines. For instance:
- Compound Activity : In a study involving human neuroblastoma cells (SH-SY5Y), derivatives of octahydrothieno[3,4-b]pyrazine demonstrated EC50 values ranging from 3.55 μM to 5.44 μM for neuroprotection against oxidative damage induced by H₂O₂ .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibits significant inhibition of reactive oxygen species (ROS) production:
- Inhibition of ROS : It was reported that compounds related to this structure could reduce ROS levels in cellular models, suggesting potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound involve modulation of multiple signaling pathways:
- Cholinesterase Inhibition : Some studies indicate that derivatives exhibit strong inhibitory effects on cholinesterase enzymes (AchE and BuChE), with IC50 values as low as 2.3 nM for BuChE . This suggests potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
- Serotonergic Activity : The compound may also interact with serotonin receptors. Research indicates that it displays affinity for the 5-HT6 receptor, which is implicated in mood regulation and appetite control .
Table 1: Biological Activity Summary
Case Study 1: Neuroprotection in PC12 Cells
A study investigated the protective effects of cis-Octahydrothieno[3,4-b]pyrazine derivatives on PC12 cells subjected to H₂O₂-induced oxidative stress. The results showed significant reductions in cell death and apoptosis markers when treated with these compounds.
Case Study 2: Cholinergic Modulation
In another investigation focusing on cholinergic modulation, derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The findings indicated a strong correlation between structural modifications and enhanced inhibitory potency.
Q & A
Q. How can computational models be correlated with experimental pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
